4-(N,N-dipropylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
Description
The compound 4-(N,N-dipropylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a benzamide derivative featuring a thiazolo[5,4-c]pyridine scaffold, a sulfamoyl substituent, and an isopropyl group. Its molecular structure comprises:
- A benzamide core substituted with a 4-(N,N-dipropylsulfamoyl) group, which introduces sulfonamide functionality with two propyl chains.
- A 5-isopropyl-substituted tetrahydrothiazolo[5,4-c]pyridine moiety, a bicyclic system known for its role in modulating biological activity in kinase inhibitors and GPCR-targeting agents.
- A hydrochloride salt, enhancing solubility and bioavailability.
The isopropyl group on the thiazolo ring may influence steric and hydrophobic interactions, while the dipropylsulfamoyl group could modulate solubility and metabolic stability compared to smaller or bulkier substituents.
Properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-(5-propan-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O3S2.ClH/c1-5-12-26(13-6-2)31(28,29)18-9-7-17(8-10-18)21(27)24-22-23-19-11-14-25(16(3)4)15-20(19)30-22;/h7-10,16H,5-6,11-15H2,1-4H3,(H,23,24,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDBPOUCQQPZOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)C(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound to structurally related benzamide derivatives from published sources. Key differences in substituents, molecular weight, and functional groups are highlighted.
*Estimated molecular formula and weight based on structural components.
Key Observations:
The target compound’s dipropylsulfamoyl group and isopropyl substituent likely place it in a mid-to-high molecular weight range (~519.5 g/mol), comparable to but larger than chloro or ethylthio analogs .
Functional Group Diversity :
- Sulfonamide/sulfonyl groups (target compound, ): Enhance hydrogen-bonding capacity and metabolic stability. The dipropylsulfamoyl group may offer balanced lipophilicity compared to smaller (ethylthio, ) or more rigid (cyclopropylsulfonyl, ) groups.
- Halogenated analogs (e.g., 4-chloro in ): Typically reduce solubility but improve target binding via hydrophobic interactions.
Thiazolo Ring Modifications: 5-isopropyl (target) vs. 5-ethyl (): Smaller alkyl groups may enhance conformational flexibility but reduce binding affinity.
Salt Forms : All compounds are hydrochloride salts, improving aqueous solubility for in vivo applications.
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis involves multi-step coupling reactions, protective group strategies, and base selection. Key steps include:
- Coupling Reactions : React acid adduct salts (e.g., formula VI-I) with ethyl ester hydrochlorides (e.g., formula IX) in the presence of bases like DBU or triethylamine to form intermediates (formula X) .
- Deprotection : Remove protective groups (e.g., C2-C7 alkoxycarbonyl) under controlled acidic/basic conditions.
- Final Coupling : React deprotected intermediates with heterocyclic carboxylic acid derivatives (e.g., formula XII) using bases such as sodium carbonate .
Optimization : Apply statistical Design of Experiments (DoE) to minimize trial-and-error. For example, use factorial designs to test variables like temperature, solvent polarity, and base strength .
Basic: How should researchers validate the purity of this compound, and what analytical methods are most reliable?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) to assess purity. Compare retention times against known standards .
- Spectroscopy : Confirm structural integrity via H/C NMR (e.g., verify sulfamoyl proton shifts at δ 3.1–3.3 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation .
- Crystallography : For absolute conformation, perform X-ray crystallography in polar aprotic solvents .
Advanced: How can computational methods predict reactivity or stability issues in this compound’s synthesis?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and intermediates, identifying energetically favorable pathways .
- Solvent Effects : Simulate solvent interactions via COSMO-RS to optimize solvent selection for solubility and reaction efficiency .
- Degradation Modeling : Apply molecular dynamics to predict hydrolytic/oxidative degradation under varying pH and temperature conditions .
Advanced: What experimental strategies resolve contradictions in spectroscopic or bioactivity data?
Methodological Answer:
- Data Triangulation : Cross-validate NMR/HRMS with alternative techniques (e.g., IR for functional groups, XRD for crystal packing) to confirm structural assignments .
- Batch Analysis : Compare data across multiple synthesis batches to isolate procedural inconsistencies (e.g., trace moisture affecting coupling efficiency) .
- Meta-Analysis : Use chemometric tools (e.g., PCA or PLS regression) to correlate spectral anomalies with reaction variables like impurity profiles .
Advanced: How can researchers design scalable synthesis protocols while maintaining yield and selectivity?
Methodological Answer:
- Process Intensification : Implement continuous-flow reactors to enhance heat/mass transfer, particularly for exothermic steps like acylations .
- Catalyst Screening : Test heterogeneous catalysts (e.g., immobilized DBU on silica) to improve recyclability and reduce base contamination .
- Scale-Up DoE : Use response surface methodology (RSM) to optimize parameters like stirring rate, reagent stoichiometry, and cooling rates for reproducibility .
Basic: What safety protocols are critical when handling intermediates and final products?
Methodological Answer:
- Hazard Mitigation : Use fume hoods for reactions releasing volatile bases (e.g., DBU) and wear nitrile gloves to prevent dermal exposure to sulfonamide derivatives .
- Emergency Procedures : For inhalation exposure, administer oxygen and monitor for respiratory irritation; for skin contact, rinse with 0.1 M HCl to neutralize residual bases .
Advanced: How can researchers leverage machine learning to predict novel derivatives with enhanced bioactivity?
Methodological Answer:
- QSAR Modeling : Train models on existing bioactivity data (e.g., IC values) using descriptors like logP, polar surface area, and hydrogen-bonding capacity .
- Generative Chemistry : Employ deep learning frameworks (e.g., GVAEs) to propose structurally diverse analogs targeting specific receptors (e.g., kinase inhibitors) .
- Validation Loops : Integrate high-throughput screening (HTS) feedback to refine predictive algorithms iteratively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
